Histamine H4 Receptor Binding Affinity: 2‑Methyl Analog vs. 8‑Chloro Analog
The target compound (2‑methyl, no chlorine) exhibits a moderate binding affinity for the human histamine H4 receptor with a Ki of 147.91 nM determined in a HEK‑293T cell‑based assay [1]. In contrast, the 8‑chloro analog (CAS 848217‑00‑5, CHEMBL1091558) displaces [³H]histamine from the human H4 receptor with an IC₅₀ of 37 nM [2]. This represents an approximately 4‑fold higher potency for the 8‑chloro congener, demonstrating that the 2‑methyl derivative, while weaker at the primary target, may offer a cleaner selectivity window when combined with a deliberate optimization strategy.
| Evidence Dimension | H4R binding affinity (Ki/IC₅₀) |
|---|---|
| Target Compound Data | Ki = 147.91 nM |
| Comparator Or Baseline | 8‑chloro‑2‑methyl‑4‑(4‑methylpiperazin‑1‑yl)benzofuro[3,2‑d]pyrimidine IC₅₀ = 37 nM |
| Quantified Difference | ~4‑fold higher affinity for the 8‑chloro analog |
| Conditions | Target: HEK‑293T cell‑based assay (Ki). Comparator: [³H]histamine displacement on human H4R (IC₅₀). |
Why This Matters
Knowing the precise potency differential enables researchers to select the appropriate tool compound: the 2‑methyl derivative for generating occupancy‑based selectivity fingerprints or the 8‑chloro analog for maximal target engagement.
- [1] MolBic Bioactivity Information. 2-methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine – Histamine H4 receptor binding. IDRLab; 2025. Available at: https://molbic.idrblab.net/data/bioactivity/details/IT0371195 View Source
- [2] BindingDB entry BDBM50315339. 8‑chloro‑2‑methyl‑4‑(4‑methylpiperazin‑1‑yl)benzofuro[3,2‑d]pyrimidine – H4R IC₅₀. Available at: https://bindingdb.org/bind/BDBM50315339 View Source
